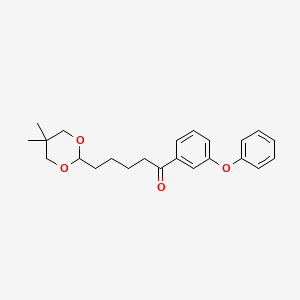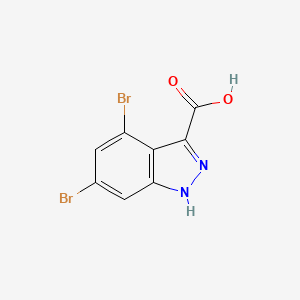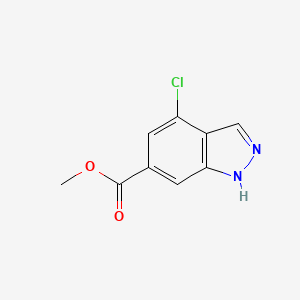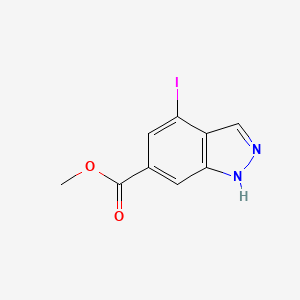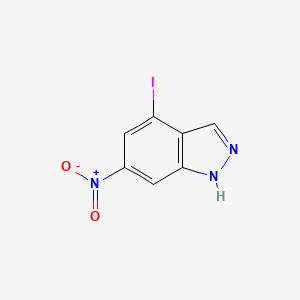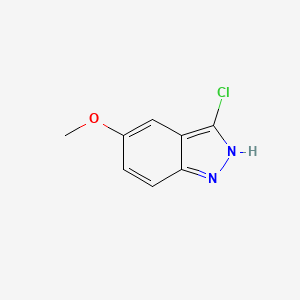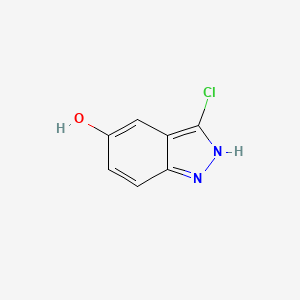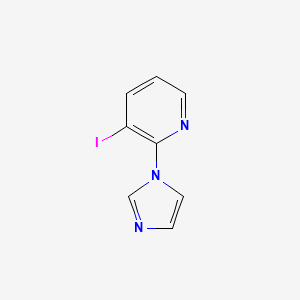
2-(1H-Imidazol-1-yl)-3-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 112.13 g/mol .Aplicaciones Científicas De Investigación
2-(2-(1H-Imidazol-1-yl)-3-iodopyridine1-yl)-3-iodopyridine has been used extensively in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of heterocyclic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, as a scavenger in the synthesis of peptides, and as a marker in the detection of proteins.
Mecanismo De Acción
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds can vary widely. They are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(1H-Imidazol-1-yl)-3-iodopyridine1-yl)-3-iodopyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available reagent. It is also a versatile intermediate that can be used in a variety of organic synthesis reactions. However, it is also a relatively unstable compound and can be easily degraded by light or air. In addition, it is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 2-(2-(1H-Imidazol-1-yl)-3-iodopyridine1-yl)-3-iodopyridine are far-reaching and varied. In the future, it may be used in the development of new drugs and agrochemicals, as well as in the synthesis of new materials. In addition, it may be used as a catalyst in the synthesis of polymers, as a scavenger in the synthesis of peptides, and as a marker in the detection of proteins. It may also be used as a reagent in organic synthesis and as a ligand in coordination chemistry. Finally, it may be used in the development of new diagnostic and therapeutic agents, as well as in the development of new imaging agents.
Métodos De Síntesis
The synthesis of 2-(2-(1H-Imidazol-1-yl)-3-iodopyridine1-yl)-3-iodopyridine can be accomplished by a variety of methods. Commonly used methods include the reaction of pyridine with 1-iodo-2-imidazole, the reaction of 1-chloro-2-imidazole with iodobenzene, and the reaction of 1-iodo-2-imidazole with pyridine. In each of these methods, the starting materials are reacted in a suitable solvent, such as ethyl acetate, and the product is isolated by filtration or crystallization.
Análisis Bioquímico
Biochemical Properties
2-(1H-Imidazol-1-yl)-3-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in metalloenzymes and influencing their catalytic activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions in the enzyme’s active site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in enzyme expression levels and metabolic adjustments. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences . For example, nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
2-imidazol-1-yl-3-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXDXNHGBMAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


